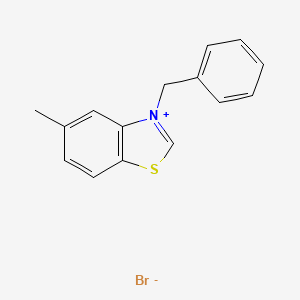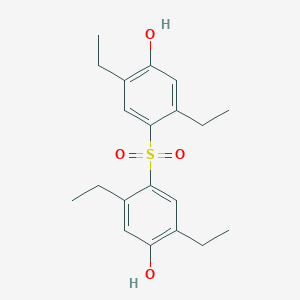
2,2'-Sulfonylbis(3-hydroxybenzene-1-sulfonic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Sulfonylbis(3-hydroxybenzene-1-sulfonic acid) is a chemical compound known for its unique structure and properties It is characterized by the presence of two sulfonic acid groups and two hydroxyl groups attached to a benzene ring, connected by a sulfonyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Sulfonylbis(3-hydroxybenzene-1-sulfonic acid) typically involves the sulfonation of 3-hydroxybenzene derivatives. One common method includes the reaction of 3-hydroxybenzenesulfonic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonyl bridge.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and concentration. This method enhances the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Sulfonylbis(3-hydroxybenzene-1-sulfonic acid) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Sulfides and thiols.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2,2’-Sulfonylbis(3-hydroxybenzene-1-sulfonic acid) finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2,2’-Sulfonylbis(3-hydroxybenzene-1-sulfonic acid) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonic acid groups can form strong hydrogen bonds and ionic interactions, while the hydroxyl groups can participate in hydrogen bonding and redox reactions. These interactions can modulate the activity of biological pathways and processes.
Comparaison Avec Des Composés Similaires
2-Hydroxybenzenesulfonic acid: Lacks the sulfonyl bridge and has different reactivity.
3,5-Dichloro-2-hydroxybenzenesulfonic acid: Contains chlorine substituents, altering its chemical properties.
2-Amino-6-hydroxybenzenesulfonic acid: Contains an amino group, leading to different biological activities.
Uniqueness: 2,2’-Sulfonylbis(3-hydroxybenzene-1-sulfonic acid) is unique due to the presence of the sulfonyl bridge, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity that are not observed in similar compounds.
Propriétés
Numéro CAS |
113814-51-0 |
|---|---|
Formule moléculaire |
C12H10O10S3 |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
3-hydroxy-2-(2-hydroxy-6-sulfophenyl)sulfonylbenzenesulfonic acid |
InChI |
InChI=1S/C12H10O10S3/c13-7-3-1-5-9(24(17,18)19)11(7)23(15,16)12-8(14)4-2-6-10(12)25(20,21)22/h1-6,13-14H,(H,17,18,19)(H,20,21,22) |
Clé InChI |
HHUVGXDRJBOFDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)S(=O)(=O)O)S(=O)(=O)C2=C(C=CC=C2S(=O)(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-](/img/structure/B14306667.png)
![2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-](/img/structure/B14306674.png)
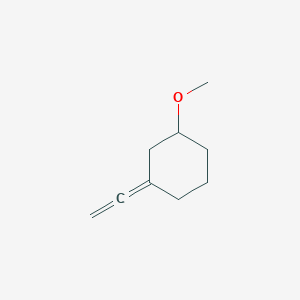


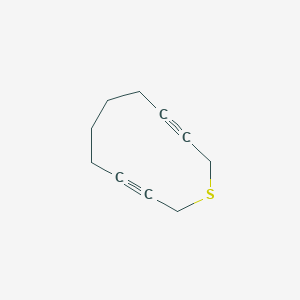
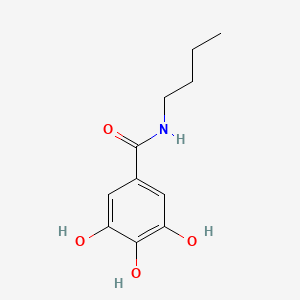
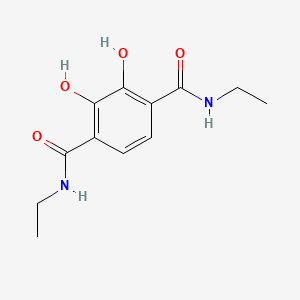

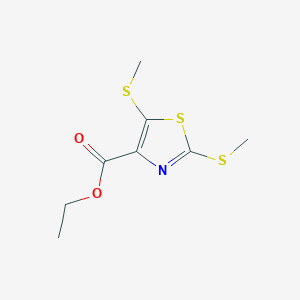
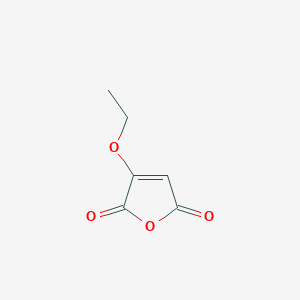
![1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride](/img/structure/B14306726.png)
